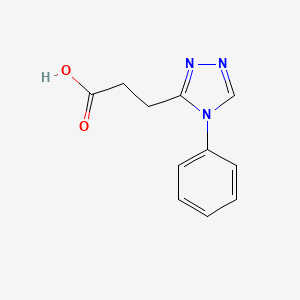

3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid

Overview

Description

“3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study synthesized new 1,2,4-triazole derivatives containing a propanoic acid moiety .Molecular Structure Analysis

The molecular structure of “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

Triazoles, including “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid”, are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Scientific Research Applications

Polymorphism and Isostructurality in Derivatives

The study by Mazur et al. (2017) investigated the polymorphism of biologically active derivatives, revealing different solid-state forms and highlighting the importance of molecular conformation and intermolecular interactions in crystal packing. This research could have implications for understanding the physicochemical properties and stability of these compounds in pharmaceutical applications (Mazur, Kozioł, Jarzembska, Paprocka, & Modzelewska-Banachiewicz, 2017).

Efficient Synthesis Approaches

Sujatha et al. (2018) described an efficient, atom-economical multicomponent synthesis method for 3-phenyl derivatives, showcasing a route to potentially bioactive compounds through a simple and scalable process (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).

Synthesis and Potential Biological Activities

Research by Šermukšnytė et al. (2022) focused on the synthesis of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety and their cytotoxicity against various cancer cell lines, suggesting potential for developing new anticancer agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives by Hussain, Sharma, and Amir (2008) demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of these derivatives in combating microbial infections (Hussain, Sharma, & Amir, 2008).

Structural Characterization and Reactions

The structural characterization and preparation of 1H-1,2,4-Triazol-1-yl derivatives, as described by Shuang-hu (2014), provide insight into the chemical properties and reactivity of these compounds, essential for further application in chemical synthesis and drug development (Shuang-hu, 2014).

Safety and Hazards

Future Directions

The quest to find new drugs is still a challenge due to the growing demands of patients suffering from chronic inflammatory diseases and the need for the individualization of therapy . The synthesis and evaluation of new 1,2,4-triazole derivatives, including “3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid”, could be a promising direction for future research .

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives, which include this compound, are biologically active and are used in medicine . They are part of many drug molecules .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

1,2,4-triazole derivatives are known to have a broad spectrum of action and can affect various biochemical pathways .

Pharmacokinetics

It’s known that the pharmacokinetics of 1,2,4-triazole derivatives can be improved through the formation of hydrogen bonds with different targets .

Result of Action

1,2,4-triazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

It’s known that the environment can influence the effectiveness of 1,2,4-triazole derivatives .

properties

IUPAC Name |

3-(4-phenyl-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(16)7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWNJIVOJXZWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

![3-(3-aminopropyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1489265.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1489268.png)